Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
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Overview
Description
Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction is carried out in aqueous ethanol at room temperature, yielding the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as amines and hydrazines to form corresponding amides and hydrazides.
Oxidation and Reduction: The thiazole and pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, hydrazines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Amides and Hydrazides: Formed through substitution reactions with amines and hydrazines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid
Uniqueness
Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its fused pyrimidine-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10N4O4S |
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Molecular Weight |
294.29 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2E)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C11H10N4O4S/c1-5-3-7(16)13-10(12-5)15-11-14-9(18)6(20-11)4-8(17)19-2/h3-4H,1-2H3,(H2,12,13,14,15,16,18)/b6-4- |
InChI Key |
OFDDOYOTSPUYGE-XQRVVYSFSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Origin of Product |
United States |
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